A Comprehensive Technical Guide to 1,6-Diiodohexane: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to 1,6-Diiodohexane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,6-diiodohexane, a versatile di-iodinated alkane utilized in a range of chemical syntheses. This document details its chemical and physical properties, outlines a common synthetic protocol, and explores its applications in polymer chemistry, materials science, and the synthesis of complex molecules.
Core Properties of 1,6-Diiodohexane
1,6-Diiodohexane, identified by the CAS number 629-09-4 , is a dense, high-boiling liquid at room temperature. Its utility in organic synthesis stems from the two reactive carbon-iodine bonds, which can participate in a variety of nucleophilic substitution and coupling reactions. A summary of its key quantitative properties is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 629-09-4 |
| Molecular Formula | C₆H₁₂I₂ |
| Molecular Weight | 337.97 g/mol |
| Melting Point | 9-10 °C |
| Boiling Point | 141-142 °C at 10 mmHg |
| Density | 2.05 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.5852 |
| Solubility | Immiscible with water |
Synthesis of 1,6-Diiodohexane via the Finkelstein Reaction
A prevalent and efficient method for the synthesis of 1,6-diiodohexane is the Finkelstein reaction. This nucleophilic substitution reaction involves the conversion of an alkyl bromide or chloride to an alkyl iodide. In the case of 1,6-diiodohexane, the synthesis typically starts from 1,6-dibromohexane.
Experimental Protocol: Synthesis from 1,6-Dibromohexane
Materials:
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1,6-dibromohexane
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Sodium iodide (NaI)
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Acetone (anhydrous)
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Benzene (for extraction)
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Aqueous sodium hydroxide (NaOH) solution
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Aqueous hydrochloric acid (HCl) solution
Equipment:
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Round-bottom flask with a reflux condenser
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Heating mantle
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Magnetic stirrer and stir bar
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask, dissolve 1 mole of 1,6-dibromohexane in a suitable volume of anhydrous acetone.
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Add a molar excess of sodium iodide (typically 2.5 to 3 equivalents) to the solution.
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Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the precipitation of sodium bromide, which is insoluble in acetone. The reaction is typically refluxed for several hours to ensure completion.
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After the reaction is complete, cool the mixture to room temperature.
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Remove the precipitated sodium bromide by filtration.
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The acetone is then removed from the filtrate using a rotary evaporator.
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The resulting crude product is taken up in benzene and transferred to a separatory funnel.
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The organic layer is washed sequentially with water, a dilute aqueous solution of sodium hydroxide, and a dilute aqueous solution of hydrochloric acid to remove any remaining impurities.
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The organic layer is then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).
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Finally, the benzene is removed by rotary evaporation to yield the purified 1,6-diiodohexane.
Caption: Finkelstein reaction for the synthesis of 1,6-diiodohexane.
Key Applications of 1,6-Diiodohexane
The bifunctional nature of 1,6-diiodohexane makes it a valuable building block in various fields of chemical synthesis.
Polyurethane Synthesis
1,6-diiodohexane can be utilized as a chain extender or as a precursor to diamines for the synthesis of polyurethanes. The diiodo functionality allows for the introduction of a flexible hexamethylene spacer into the polymer backbone, which can influence the mechanical properties of the resulting polyurethane.
Generalized Experimental Workflow for Polyurethane Synthesis:
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Prepolymer Formation: A diisocyanate is reacted with a polyol to form an isocyanate-terminated prepolymer.
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Chain Extension: 1,6-diiodohexane can be converted to 1,6-diaminohexane, which is then used as a chain extender. The diamine reacts with the isocyanate groups of the prepolymer to form urea linkages, extending the polymer chain and building molecular weight. The reaction is typically carried out in a polar aprotic solvent.
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Curing: The resulting polyurethane-urea can then be cured to form the final solid material.
Caption: Workflow for polyurethane synthesis using a 1,6-diiodohexane derivative.
Additive in Perovskite Solar Cells
In the field of photovoltaics, 1,6-diiodohexane has been investigated as a solvent additive in the fabrication of perovskite solar cells. It can influence the crystallization of the perovskite film, leading to improved morphology and, consequently, enhanced device performance and stability.
Generalized Experimental Protocol for Perovskite Film Deposition with 1,6-Diiodohexane Additive:
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Precursor Solution Preparation: A precursor solution containing lead halides and organic cations (e.g., methylammonium iodide, formamidinium iodide) is prepared in a solvent system such as a mixture of DMF and DMSO.
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Additive Incorporation: A specific volume percentage of 1,6-diiodohexane is added to the perovskite precursor solution.
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Spin Coating: The precursor solution with the additive is spin-coated onto a substrate (e.g., FTO-coated glass with an electron transport layer).
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Annealing: The substrate is then annealed at a specific temperature to promote the crystallization of the perovskite film. The presence of 1,6-diiodohexane can affect the grain size and orientation of the perovskite crystals.
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Device Completion: Subsequent layers, such as a hole transport layer and a metal contact, are deposited to complete the solar cell device.
Synthesis of Macrocycles
The ability of 1,6-diiodohexane to react at both ends makes it a suitable reagent for the synthesis of macrocyclic compounds. Through reactions with other bifunctional molecules, it can form large ring structures that are of interest in host-guest chemistry, materials science, and as synthetic intermediates.
Generalized Experimental Approach for Macrocyclization:
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Reactant Selection: 1,6-diiodohexane is chosen as one of the linear building blocks. A second bifunctional molecule, such as a diphenol or a dicarboxylic acid, is selected as the complementary component.
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High-Dilution Conditions: The cyclization reaction is typically performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This is often achieved by the slow addition of the reactants to a large volume of solvent.
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Reaction Conditions: The specific reaction conditions (solvent, temperature, catalyst) will depend on the nature of the coupling reaction being employed (e.g., Williamson ether synthesis, esterification).
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Isolation and Purification: After the reaction is complete, the macrocyclic product is isolated and purified, often using column chromatography to separate it from any oligomeric or polymeric byproducts.
This technical guide serves as a foundational resource for professionals working with 1,6-diiodohexane. For specific applications, further optimization of the outlined protocols may be necessary to achieve desired outcomes. Always consult relevant safety data sheets and perform a thorough risk assessment before handling this chemical.
